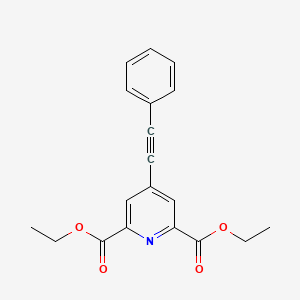
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol: precocene II , belongs to the class of flavanones. Its chemical formula is C₁₃H₁₆O₃ , and its molecular weight is approximately 220.26 g/mol . The compound’s IUPAC name reflects its unique structure, which combines a benzopyran ring system with methoxy and methyl substituents.
Métodos De Preparación
Synthetic Routes::
Acylation of Resorcinol: Precocene II can be synthesized by acylating resorcinol with an appropriate acyl chloride or anhydride. The reaction typically occurs under acidic conditions.
Demethylation of Precocene I: Precocene II is derived from , which undergoes demethylation at the 6- and 7-positions to yield the desired compound.
Industrial Production:: Precocene II is not produced on an industrial scale due to its limited applications
Análisis De Reacciones Químicas
Reactivity::
Oxidation: Precocene II can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the benzopyran ring may yield reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield hydroxylation products, while reduction can lead to alcohols or diols.
Aplicaciones Científicas De Investigación
Precocene II has limited direct applications but plays a role in research:
Insect Repellent: Precocene II exhibits insecticidal properties and has been studied as a natural insect repellent.
Anticancer Potential: Some studies suggest that flavanones like precocene II may have anticancer effects, although further research is needed.
Mecanismo De Acción
The exact mechanism of action remains unclear. it likely involves interactions with cellular pathways, including oxidative stress responses and enzyme inhibition.
Comparación Con Compuestos Similares
Precocene II is unique due to its specific methoxy and methyl substituents. Similar compounds include other flavanones, such as precocene I and related derivatives .
Propiedades
| 110298-88-9 | |
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2,2-dimethylchromen-4-ol |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-11(15-3)12(16-4)6-10(8)17-13/h5-7,14H,1-4H3 |
Clave InChI |
AOJCHBZGIHXQEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=CC(=C(C=C2O1)OC)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)


![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
